

(E)-2-methylpent-2-en-1-ol IUPAC name and structure

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Compound of Interest

Compound Name: 2-Methylpent-2-en-1-ol

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An In-depth Technical Guide to (E)-2-methylpent-2-en-1-ol

This guide provides a comprehensive technical overview of (E)-2-methylpent-2-en-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characteristics, and safety information.

Chemical Structure and Identification

(E)-2-methylpent-2-en-1-ol is a primary allylic alcohol. The "(E)" designation in its IUPAC name refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. For C2, the substituents are -CH₂OH and -CH₃. For C3, they are -CH₂CH₃ and -H. According to Cahn-Ingold-Prelog (CIP) rules, -CH₂OH has priority over -CH₃, and -CH₂CH₃ has priority over -H. As these higher-priority groups are on opposite sides of the double bond, the isomer is designated (E).

The molecular structure is detailed below.

Caption: Ball-and-stick representation of (E)-2-methylpent-2-en-1-ol.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(E)-2-methylpent-2-en-1-ol [1]
CAS Number	16958-19-3 [2]
Molecular Formula	C ₆ H ₁₂ O [1] [2] [3] [4]
Molecular Weight	100.161 g/mol [2] [4]
Canonical SMILES	CCC=C(C)CO [5]
Isomeric SMILES	CC/C=C(\C)/CO [5] [6]
InChI	InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ [1]

| InChIKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[\[1\]](#) |

Physicochemical Properties

This section summarizes the key physical and chemical properties of **(E)-2-methylpent-2-en-1-ol**.

Table 2: Physicochemical Data

Property	Value	Notes
Boiling Point	94.5 °C [2]	At 77 mmHg
	167.5 °C [5]	At 760 mmHg (estimated)
Density	0.845 g/cm³ [5]	
Flash Point	60.8 °C [5]	
XLogP3-AA	1.5 [1] [5]	A measure of lipophilicity.
Hydrogen Bond Donor Count	1 [1] [5]	
Hydrogen Bond Acceptor Count	1 [1] [5]	
Rotatable Bond Count	2 [1] [5]	

| Topological Polar Surface Area | 20.2 Å²[\[1\]](#) | |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of **(E)-2-methylpent-2-en-1-ol** is the selective reduction of the corresponding α,β -unsaturated aldehyde, **(E)-2-methylpent-2-enal**.

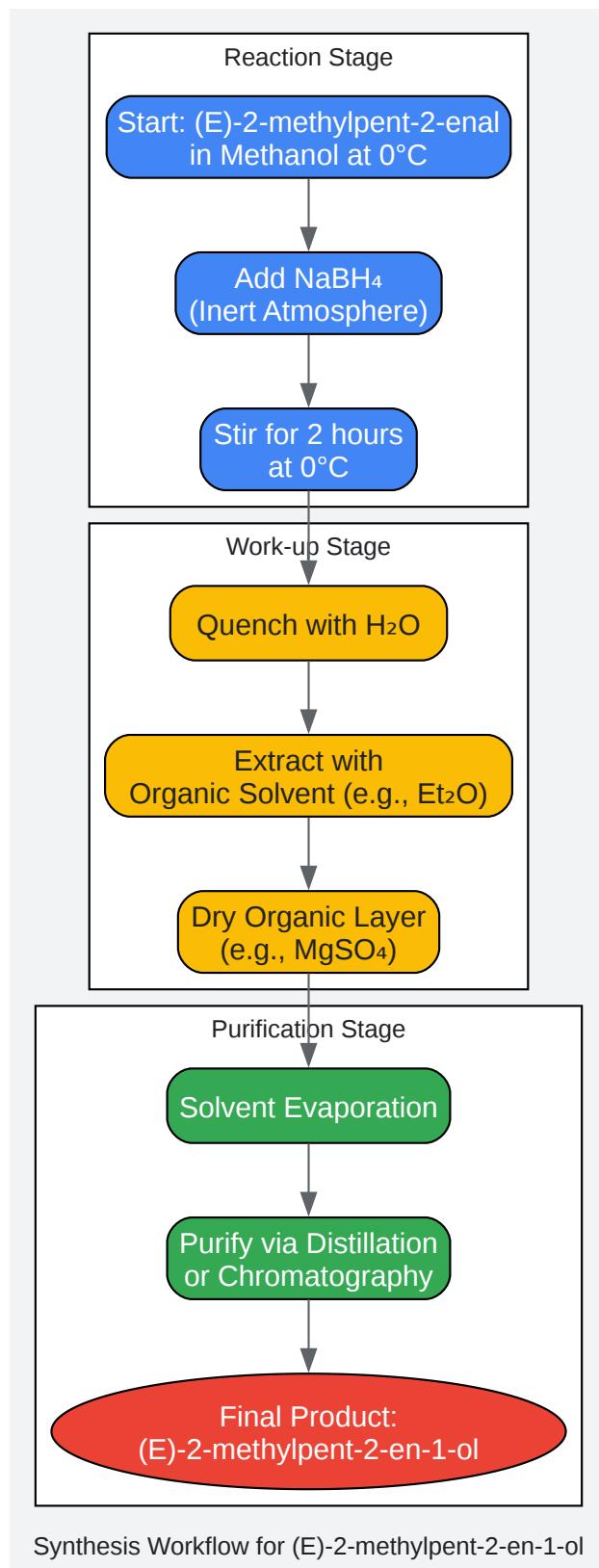
Synthesis via Reduction of **(E)-2-methylpent-2-enal**

Principle: Sodium borohydride (NaBH_4) is a mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. In the case of α,β -unsaturated aldehydes, NaBH_4 primarily performs a 1,2-addition to the carbonyl group, leaving the carbon-carbon double bond intact. This selectivity makes it an ideal reagent for converting **(E)-2-methylpent-2-enal** to **(E)-2-methylpent-2-en-1-ol**.

Experimental Protocol: A detailed protocol for this synthesis is as follows[\[2\]](#):

- Reaction Setup:** A solution of **(E)-2-methylpent-2-enal** is prepared in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. The flask is placed in an ice bath to maintain a temperature of 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reagent:** Sodium borohydride (NaBH_4) is added portion-wise to the stirred solution over a period of time to control the reaction rate and temperature.
- **Reaction Time:** The reaction mixture is stirred at $0\text{ }^\circ\text{C}$ for approximately 2 hours to ensure complete conversion.
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of water. The bulk of the methanol is removed under reduced pressure. The remaining aqueous solution is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is evaporated to yield the crude product. The final product, **(E)-2-methylpent-2-en-1-ol**, can be purified by fractional distillation under reduced pressure or by column chromatography.

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Caption: General experimental workflow for the synthesis of the target compound.

Spectroscopic Data

While comprehensive, peer-reviewed spectral assignments are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure. These predictions are crucial for characterization by researchers.

Table 3: Predicted Spectroscopic Characteristics

Technique	Feature	Predicted Chemical Shift / Wavenumber	Assignment
¹ H NMR	Broad Singlet	δ 1.5 - 4.0 ppm	R-OH (hydroxyl proton, exchangeable)
	Triplet	δ ~5.4 ppm	=CH- (vinylic proton on C3)
	Singlet	δ ~4.0 ppm	-CH ₂ OH (protons on C1)
	Quintet/dq	δ ~2.0 ppm	-CH ₂ - (protons on C4)
	Singlet	δ ~1.7 ppm	=C-CH ₃ (methyl protons on C2)
	Triplet	δ ~0.9 ppm	-CH ₃ (terminal methyl protons on C5)
¹³ C NMR	sp ² Carbon	δ ~135-140 ppm	C2 (quaternary vinylic carbon)
	sp ² Carbon	δ ~125-130 ppm	C3 (vinylic carbon)
	sp ³ Carbon (C-O)	δ ~65-70 ppm	C1 (carbon attached to hydroxyl group)
	sp ³ Carbon	δ ~20-25 ppm	C4 (methylene carbon)
	sp ³ Carbon	δ ~13-16 ppm	C5 (terminal methyl carbon)
	sp ³ Carbon	δ ~12-15 ppm	C2-Methyl (vinylic methyl carbon)
IR Spectroscopy	O-H Stretch	3200-3500 cm ⁻¹ (broad)	Hydroxyl group
	C-H Stretch (sp ³)	2850-3000 cm ⁻¹ (strong)	Alkyl C-H bonds

Technique	Feature	Predicted Chemical Shift / Wavenumber	Assignment
	C=C Stretch	~1670 cm ⁻¹ (weak-medium)	Alkene double bond

|| C-O Stretch | 1000-1100 cm⁻¹ (strong) | Primary alcohol C-O bond |

Safety and Handling

Based on aggregated GHS data, (E)-**2-methylpent-2-en-1-ol** is classified with the following hazards[1]:

- H226: Flammable liquid and vapor.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

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